

# Pemetrexed disodium heptahydrate basic pharmacological profile

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## Compound Focus: Pemetrexed disodium heptahydrate

CAS No.: 357166-29-1

Cat. No.: S548871

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## Core Pharmacological Profile

Attribute	Description
<b>Chemical Name</b>	Disodium (2S)-2-[[4-(2-{2-amino-4-oxo-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate heptahydrate [1]
<b>Molecular Formula</b>	C <sub>20</sub> H <sub>33</sub> N <sub>5</sub> Na <sub>2</sub> O <sub>13</sub> [1]
<b>Molecular Weight</b>	597.486 g/mol [1]
<b>Mechanism of Action</b>	Folate analog metabolic inhibitor. It is actively transported into cells, polyglutamated, and inhibits multiple folate-dependent enzymes: <b>Thymidylate Synthase (TS)</b> , <b>Dihydrofolate Reductase (DHFR)</b> , and <b>Glycinamide Ribonucleotide Formyltransferase (GARFT)</b> [2]. This disrupts the <i>de novo</i> synthesis of thymidine and purine nucleotides, thereby inhibiting DNA and RNA synthesis [2].

| **Primary Indications** | • **Malignant Pleural Mesothelioma**: First-line treatment in combination with cisplatin [3] [4]. • **Non-Squamous Non-Small Cell Lung Cancer (NSCLC)**: First-line, maintenance, and

second-line treatment, both as monotherapy and in combination with platinum-based chemotherapy or immunotherapy [3]. |

## Clinical Dosage & Administration

**Pemetrexed disodium heptahydrate** is administered intravenously. The dosage is based on the anhydrous form of pemetrexed (500 mg/m<sup>2</sup>), typically on day one of a 21-day cycle [3] [5]. The following protocols are critical for managing toxicity.

Parameter	Protocol
Renal Function Requirement	Creatinine clearance (CrCL) must be $\geq 45$ mL/min [3]. Do not administer if CrCL is below this threshold.

| **Vitamin Supplementation** | • **Folic Acid**: 400-1000 mcg orally, once daily. Begin **7 days before** the first dose and continue until **21 days after** the last dose [3]. • **Vitamin B12**: 1 mg intramuscularly. Administer **1 week before** the first dose and then **every 3 cycles** [3]. || **Corticosteroid Premedication** | **Dexamethasone** 4 mg orally, twice daily. Administer **the day before, the day of, and the day after** pemetrexed infusion to reduce the incidence and severity of skin rash [3] [5]. |

## Key Warnings & Toxicity Management

The main risks with pemetrexed therapy include **myelosuppression**, **renal toxicity**, and **severe skin reactions**.

Toxicity	Monitoring & Dose Modification Guidelines
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| **Myelosuppression** | - **Monitor**: CBC with platelet count before each cycle [5].

- **Dose Delay**: Do not administer if ANC < 1500 cells/mm<sup>3</sup> or platelets < 100,000 cells/mm<sup>3</sup> [3].
- **Dose Reduction**: For subsequent cycles, reduce to 75% of previous dose if nadir ANC < 500/mm<sup>3</sup> but platelets  $\geq 50,000$ /mm<sup>3</sup>; reduce to 50% if nadir platelets < 50,000/mm<sup>3</sup> [5]. || **Renal Toxicity** | -

**Contraindication:** Do not use in patients with CrCL < 45 mL/min [3].

- **Dose Delay:** Withhold therapy until renal function recovers to CrCL  $\geq$  45 mL/min [5]. | | **Bullous & Exfoliative Skin Reactions** | - **Management:** Permanently discontinue therapy for severe or life-threatening bullous, blistering, or exfoliating skin toxicity [3]. |

## Recent Research & Experimental Insights

Recent studies focus on optimizing pemetrexed combinations, particularly with EGFR tyrosine kinase inhibitors (TKIs) like Osimertinib in EGFR-mutant NSCLC [6].

- **Sequential Administration Superiority:** Research indicates that the sequence and interval between pemetrexed and Osimertinib are critical. A **48-hour interval** (administering pemetrexed first, followed by Osimertinib 48 hours later) maximizes synergistic effects [6].
- **Mechanism of Synergy:** The sequence works by temporally segregating the drugs' mechanisms. Pemetrexed executes its early-phase effects (S-phase arrest, DNA damage accumulation) without interference from Osimertinib's G1 arrest. Osimertinib then enhances late-phase apoptosis by suppressing Rad51/thymidylate synthase and inhibiting feedback activation of EGFR signaling [6].

The diagram below illustrates the experimental workflow and mechanistic logic derived from this research.

*Experimental workflow for optimizing pemetrexed and osimertinib sequential therapy.*

## Critical Drug Interaction

A key drug interaction exists between pemetrexed and nonsteroidal anti-inflammatory drugs (NSAIDs) in patients with renal impairment.

- **At-Risk Patients:** Those with **mild to moderate renal impairment** (CrCL 45-79 mL/min) [5].
- **Drugs of Concern:** **Ibuprofen** and other NSAIDs with similar elimination pathways [5].
- **Recommended Action:** These patients should avoid taking short half-life NSAIDs for **2 days before, the day of, and for 2 days after** pemetrexed administration. For NSAIDs with longer half-lives, the avoidance period should be extended to **5 days before, the day of, and for 2 days after** pemetrexed administration [5].
- **Mechanism:** Concomitant use can decrease pemetrexed clearance and increase its plasma concentration (AUC), raising the risk of severe toxicities like myelosuppression and GI toxicity [5].

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